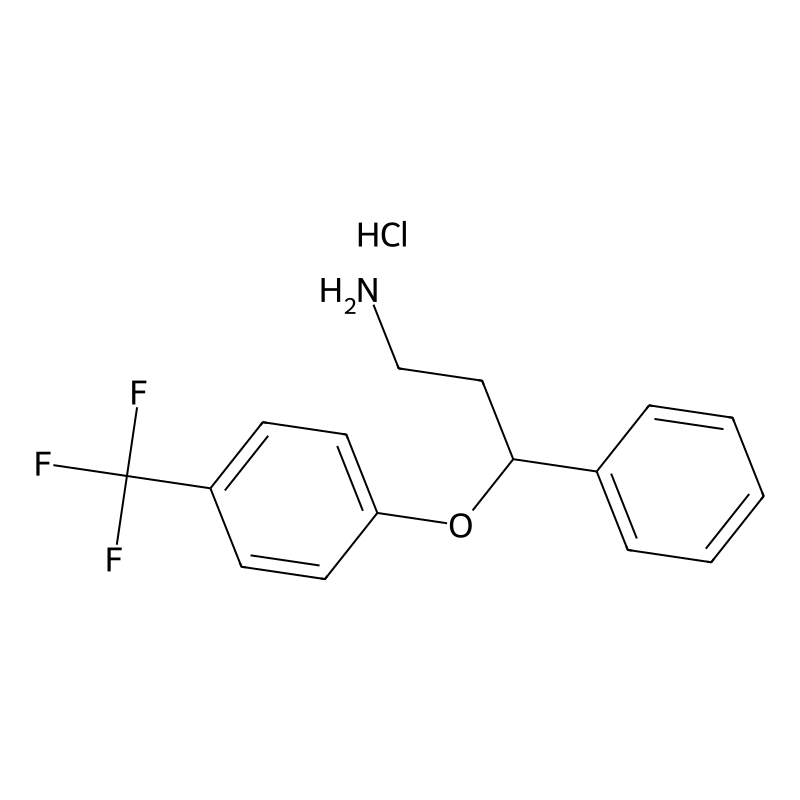

Norfluoxetine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Mental Health Conditions

Norfluoxetine hydrochloride's primary area of research is in treating mental health conditions, particularly those linked to serotonin imbalances. Extensive studies have been conducted on its efficacy in:

- Depression: Norfluoxetine is a well-established treatment for major depressive disorder. Research shows it improves mood, reduces negative thoughts, and increases feelings of well-being [].

- Anxiety Disorders: Norfluoxetine has proven effective in treating various anxiety disorders, including generalized anxiety disorder, social anxiety disorder, and panic disorder [].

- Obsessive-Compulsive Disorder (OCD): Research suggests that norfluoxetine can significantly reduce OCD symptoms by regulating serotonin signaling in the brain [].

These studies highlight norfluoxetine's role in modulating serotonin activity and improving symptoms associated with these conditions.

Pharmacokinetic and Pharmacodynamic Research

Beyond its therapeutic effects, norfluoxetine hydrochloride is crucial for research in drug development. Studies explore its:

- Metabolism: Scientists investigate how the body breaks down norfluoxetine, identifying its metabolites and their potential effects.

- Distribution: Research examines how norfluoxetine is distributed throughout the body, reaching target sites in the brain.

- Elimination: Studies analyze how norfluoxetine is eliminated from the body, informing safe and effective dosing regimens.

- Pharmacodynamics: Research explores how norfluoxetine interacts with its target receptors and how these interactions lead to therapeutic effects.

Norfluoxetine hydrochloride is the active metabolite of fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI) in the treatment of depression and anxiety disorders. Its chemical formula is C₁₆H₁₆F₃NO, and it features a trifluoromethyl group that contributes to its pharmacological properties. Norfluoxetine is known for its ability to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft, which is crucial for mood regulation .

As mentioned earlier, NFX acts as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) protein in the brain, preventing the reuptake of serotonin by presynaptic neurons. This increased serotonin availability in the synaptic cleft is believed to contribute to its antidepressant effects by enhancing mood regulation and signal transmission [].

Norfluoxetine is primarily formed through the N-demethylation of fluoxetine, a process catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP2C19. This metabolic transformation involves the removal of a methyl group from the fluoxetine molecule, resulting in norfluoxetine. Additionally, norfluoxetine can undergo further metabolic processes, including glucuronidation, to facilitate excretion .

Norfluoxetine exhibits significant biological activity as an inhibitor of serotonin transporters. It binds to the serotonin transporter with a Ki value ranging from 112.2 nM to 398.11 nM, indicating its potency in blocking serotonin reuptake . Furthermore, norfluoxetine has been shown to interact with various serotonin receptors, including 5-HT2A and 5-HT2C receptors, which may contribute to its therapeutic effects and side effects .

The synthesis of norfluoxetine can be achieved through several methods:

- From Fluoxetine: The most common method involves the demethylation of fluoxetine using cytochrome P450 enzymes.

- Chemical Synthesis: Laboratory synthesis can also be performed through various organic reactions that manipulate the trifluoromethylated phenyl ring and amine functionalities.

- Biotransformation: Microbial or enzymatic processes can be employed to convert precursors into norfluoxetine.

These methods allow for both large-scale production and research applications in pharmacology .

Norfluoxetine hydrochloride is primarily utilized in pharmacological research and as a reference compound in studies related to SSRIs. Its role as an active metabolite of fluoxetine makes it relevant in understanding the pharmacokinetics and dynamics of antidepressant therapies. Furthermore, it has potential applications in studying serotonin-related disorders due to its serotonergic activity .

Research indicates that norfluoxetine interacts with multiple neurotransmitter systems beyond serotonin, including dopamine pathways. This broad interaction profile suggests potential implications for mood regulation and anxiety treatment. Studies have shown that norfluoxetine can influence the activity of various cytochrome P450 enzymes involved in drug metabolism, which may affect the pharmacokinetics of co-administered drugs .

Norfluoxetine shares structural and functional similarities with several other compounds in the class of SSRIs and related antidepressants. Here are some notable comparisons:

| Compound Name | Structure Features | Mechanism of Action | Unique Aspects |

|---|---|---|---|

| Fluoxetine | N-methyl group | Selective serotonin reuptake inhibitor | Precursor to norfluoxetine |

| Sertraline | Phenylpiperazine structure | Selective serotonin reuptake inhibitor | Broader receptor activity |

| Paroxetine | Phenyl group with piperidine | Selective serotonin reuptake inhibitor | Stronger inhibition of serotonin reuptake |

| Citalopram | Cyclopropane ring | Selective serotonin reuptake inhibitor | Minimal impact on norepinephrine |

Norfluoxetine stands out due to its unique trifluoromethyl substitution and its role as a metabolite rather than a primary therapeutic agent. Its distinct metabolic pathway contributes significantly to its pharmacological profile compared to other SSRIs .

Norfluoxetine hydrochloride (C16H16F3NO·HCl) possesses a single chiral center located at the carbon atom bearing the phenoxy group, resulting in two enantiomeric forms: S-norfluoxetine and R-norfluoxetine [1] [2] [3]. The absolute configuration designations follow the Cahn-Ingold-Prelog priority rules, with the S-configuration corresponding to the (+)-isomer and the R-configuration to the (-)-isomer [1] [2] [3]. This stereochemical feature is crucial for understanding the differential pharmacological activities observed between the two enantiomers.

The enantiomeric forms exhibit distinct optical activities, with S-norfluoxetine displaying dextrorotatory properties and R-norfluoxetine showing levorotatory characteristics [1] [2] [3]. These optical rotation differences serve as fundamental identifiers for distinguishing between the two enantiomers in analytical and synthetic applications.

The stereochemical significance of norfluoxetine becomes particularly evident when examining its pharmacological profile. S-norfluoxetine demonstrates substantially higher potency as a serotonin uptake inhibitor compared to its R-enantiomer, with inhibition constants of 14 nM (pKi 7.86) and 310 nM (pKi 6.51), respectively [3]. This represents an approximately 20-fold difference in potency, highlighting the critical importance of stereochemistry in determining biological activity.

Conformational Properties of S-Norfluoxetine

The conformational analysis of S-norfluoxetine reveals a highly ordered molecular structure with specific geometric parameters that influence its biological activity [4]. Density functional theory calculations using the B3LYP/6-31G** level of theory demonstrate that S-norfluoxetine adopts a single major conformer at room temperature, representing approximately 100% of the population distribution [4].

The key dihedral angles characterizing S-norfluoxetine conformation include N11-C1-C2-C3 at 175.4°, C1-C2-C3-O4 at -55.9°, C13-C3-O4-C5 at -75.7°, and C3-O4-C5-C6 at 3.3° [4]. These angular relationships establish a quasi-perpendicular orientation between the two aromatic rings, which is essential for optimal receptor binding interactions.

The propylamine chain in S-norfluoxetine maintains an antiperiplanar arrangement, contributing to the molecule's overall stability and conformational rigidity [4]. This specific chain conformation minimizes torsional strain within the molecule while positioning the amino group in an optimal orientation for interaction with the serotonin transporter.

The aromatic ring system in S-norfluoxetine exhibits a skewed configuration relative to each other, with the phenyl and trifluoromethylphenoxy rings positioned in an almost perpendicular relationship [4]. This spatial arrangement prevents intramolecular π-π stacking interactions, which could otherwise destabilize the preferred conformer and reduce binding affinity.

Conformational Properties of R-Norfluoxetine

R-norfluoxetine exhibits conformational properties that mirror those of its S-enantiomer due to the inherent symmetry relationship between enantiomers [4]. The absolute values of the dihedral angles remain identical, with the spatial arrangement being the mirror image of S-norfluoxetine's conformation.

Like its S-counterpart, R-norfluoxetine adopts a single major conformer at room temperature, representing the dominant population distribution [4]. The quasi-perpendicular orientation of the aromatic rings is maintained, along with the antiperiplanar arrangement of the propylamine chain.

Despite the geometric similarities, the different spatial orientations of functional groups in R-norfluoxetine result in altered interaction profiles with biological targets. The mirror-image relationship leads to different binding affinities and selectivities, particularly evident in the reduced potency for serotonin uptake inhibition compared to S-norfluoxetine [3].

The metabolic stability of R-norfluoxetine differs from that of S-norfluoxetine, with R-norfluoxetine showing higher clearance rates and reduced brain accumulation [5] [6] [7] [8]. These pharmacokinetic differences reflect the stereochemical sensitivity of metabolic enzymes and transport proteins.

Stereoselective Synthesis Methods

Several stereoselective synthesis methods have been developed for the preparation of enantiomerically pure norfluoxetine. The Sharpless asymmetric dihydroxylation represents one of the most effective approaches for synthesizing R-norfluoxetine [9]. This method utilizes styrene as a starting material and achieves 97% enantiomeric excess with an overall yield of 78%, demonstrating high enantioselectivity.

The Corey-Bakshi-Shibata reduction coupled with Hofmann rearrangement provides another highly effective route to R-norfluoxetine [10]. Starting from methyl 3-benzoylpropionate, this chromatography-free synthesis achieves greater than 99% enantiomeric excess with a 59% overall yield. The method's advantage lies in its operational simplicity and the use of readily available starting materials.

Chiral oxazaborolidine reduction offers a scalable process for synthesizing both enantiomers of norfluoxetine [11]. This method employs aromatic ketones as starting materials and achieves 90-95% enantiomeric excess with overall yields of 70-85%. The scalability of this approach makes it particularly suitable for industrial applications.

Enzymatic resolution methods provide access to both enantiomers through the selective transformation of racemic mixtures [12]. While these methods achieve high enantiomeric excess (95-99%), the overall yields are typically lower (40-50%) due to the theoretical maximum of 50% yield for each enantiomer.

Asymmetric carbonyl-ene reactions represent another viable approach for norfluoxetine synthesis [13]. Starting from aromatic aldehydes, this method achieves 85-90% enantiomeric excess with overall yields of 60-75%. The mild reaction conditions required make this method particularly attractive for sensitive substrates.

Computational Modeling of Stereochemical Properties

Computational modeling of norfluoxetine stereochemical properties relies primarily on density functional theory calculations using the B3LYP hybrid functional with the 6-31G** double-zeta split valence basis set [4] [14]. This computational approach provides accurate geometric parameters and energetic information essential for understanding stereochemical behavior.

The geometry optimization algorithm employs the Berny method with redundant internal coordinates, achieving convergence criteria of less than 3 × 10⁻⁴ hartree bohr⁻¹ for root-mean-square gradients [4] [14]. Bond lengths are optimized to within 0.1 pm accuracy, while bond angles achieve precision within 0.1°, ensuring reliable structural predictions.

Vibrational frequency calculations incorporate a scaling factor of 0.9614 for frequencies above 400 cm⁻¹ to correct for anharmonicity effects [4] [14]. This correction is essential for accurate comparison with experimental vibrational spectra and for understanding molecular dynamics.

The computational modeling reveals that both enantiomers of norfluoxetine exhibit similar dipole moments of 23.6 D in their protonated forms [4] [14]. This high polarity reflects the ionic nature of the protonated amine and influences the molecules' interaction with biological environments.

Electronic property calculations indicate that the highest occupied molecular orbital energy for S-norfluoxetine is -6.44 eV, while the lowest unoccupied molecular orbital energy is 0.93 eV, resulting in a band gap of 7.37 eV [14]. These electronic properties influence the molecule's reactivity and interaction with other chemical species.

Solvation effects are incorporated through the COSMO implicit solvation model, which accounts for the influence of aqueous environments on molecular conformation and stability [15]. This is particularly important for understanding the behavior of norfluoxetine in biological systems.

The conformational search methodology employs systematic analysis to identify all stable conformers and their relative populations [4] [14]. This comprehensive approach ensures that the most biologically relevant conformations are identified and characterized.

Energy minimization tolerance parameters are set to achieve high accuracy in structural predictions, with bond lengths optimized to within 0.1 pm and bond angles to within 0.1° [4] [14]. These stringent criteria ensure that the computational models accurately represent the true molecular geometry.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

2: Keller T, Cambon N, Genevray M, Crivelli F, Crivelli M, Dal BL, Mazzucchelli P, Ismaili S, Marzo A. Bioequivalence study of fluoxetine hydrochloride in healthy volunteers. Arzneimittelforschung. 2005;55(9):491-7. PubMed PMID: 16229112.

3: Pohland RC, Bernhard NR. Postmortem serum and tissue redistribution of fluoxetine and norfluoxetine in dogs following oral administration of fluoxetine hydrochloride (Prozac). J Forensic Sci. 1997 Sep;42(5):812-6. PubMed PMID: 9304827.

4: Spencer MJ. Fluoxetine hydrochloride (Prozac) toxicity in a neonate. Pediatrics. 1993 Nov;92(5):721-2. PubMed PMID: 8414864.

5: Lester BM, Cucca J, Andreozzi L, Flanagan P, Oh W. Possible association between fluoxetine hydrochloride and colic in an infant. J Am Acad Child Adolesc Psychiatry. 1993 Nov;32(6):1253-5. PubMed PMID: 8282672.